molecular formula C20H19NO6 B3236061 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid CAS No. 136083-74-4

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid

Cat. No.: B3236061
CAS No.: 136083-74-4
M. Wt: 369.4 g/mol
InChI Key: QEPWHIXHJNNGLU-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Scientific Research Applications

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid is widely used in scientific research, particularly in:

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Fmoc-DL-glutamic acid, also known as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid or 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic Acid, is a derivative of glutamic acid. It plays a significant role in peptide synthesis and has a wide range of applications in biochemical research .

Target of Action

The primary target of Fmoc-DL-glutamic acid is the amine group of amino acids. It is used as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-DL-glutamic acid interacts with its targets through the formation of peptide bonds. The Fmoc group provides protection to the amine group of an amino acid during the peptide synthesis process . This protection is crucial as it prevents unwanted side reactions that could interfere with the desired peptide sequence. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain .

Biochemical Pathways

Fmoc-DL-glutamic acid is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group’s presence allows for the selective and sequential addition of amino acids in the desired order, enabling the synthesis of complex peptides .

Pharmacokinetics

Glutamic acid is generally well-absorbed and distributed throughout the body, participating in various metabolic processes before being excreted .

Result of Action

The primary result of Fmoc-DL-glutamic acid’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-DL-glutamic acid allows for the precise assembly of amino acids into the desired peptide sequence . This enables the production of peptides for various applications, from biological research to drug development .

Action Environment

The action of Fmoc-DL-glutamic acid is highly dependent on the environmental conditions of the peptide synthesis process. The presence of a base is necessary for the removal of the Fmoc group, allowing the peptide chain to continue . Additionally, the stability of Fmoc-DL-glutamic acid can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid typically involves the protection of the amino group of glutamic acid using 9H-fluoren-9-ylmethoxycarbonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
  • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methylbenzoic acid

Uniqueness

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid is unique due to its specific structure, which allows it to act as an effective protecting group in peptide synthesis. Its ability to protect the amino group while being easily removable under mild conditions makes it highly valuable in synthetic chemistry .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPWHIXHJNNGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid

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